GR125743 - 148547-33-5

GR125743

Catalog Number: EVT-269818
CAS Number: 148547-33-5
Molecular Formula: C25H28N4O2
Molecular Weight: 416.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

GR125743 is a synthetic compound classified as a serotonin receptor antagonist. More specifically, it exhibits antagonistic activity at both the 5-HT1B and 5-HT1D receptor subtypes [, , , , ]. These receptors are implicated in various physiological processes, including vasoconstriction, neurotransmitter release, and migraine pathogenesis. GR125743 serves as a valuable pharmacological tool in dissecting the roles of these receptors in both normal physiology and disease states.

Ketanserin

  • Compound Description: Ketanserin is a selective antagonist for the 5-HT2A receptor subtype. [, , ] It exhibits high affinity for the human 5-HT1D receptor (Ki = 24–27 nM) compared to the human 5-HT1B receptor (Ki = 2193–2902 nM). [] Ketanserin is used as a pharmacological tool to differentiate between 5-HT1B and 5-HT1D receptor subtypes. [] Studies have shown that Ketanserin does not affect the functional characteristics of 5-HT2A and 5-HT1B/1D receptors in the umbilical cord artery (UCA). []

Ritanserin

  • Compound Description: Ritanserin is another antagonist of the 5-HT2A receptor subtype, similar to ketanserin. [] It exhibits high affinity for the human 5-HT1D receptor and, like ketanserin, displays a preference for the 5-HT1D receptor over the 5-HT1B receptor. []

5-Carboxamidotryptamine (5-CT)

  • Compound Description: 5-CT is a non-selective agonist of the 5-HT receptors, showing affinity for a broad range of subtypes, including 5-HT1B and 5-HT1D receptors. [, ] It is often used as a radioligand ([3H]5-CT) in binding studies to investigate the characteristics of these receptors. [, ]

Sumatriptan

  • Compound Description: Sumatriptan is a selective agonist for the 5-HT1B/1D receptors. [, , , ] It is primarily known for its use as an antimigraine drug. [] Studies show that its affinity for the human 5-HT1B receptor can be significantly reduced through specific amino acid substitutions in the receptor's structure. []

Methiothepin

  • Compound Description: Methiothepin is a non-selective serotonin receptor antagonist. [] It exhibits high affinity for the human 5-HT1B receptor. Notably, mutations in the transmembrane region VI of the 5-HT1B receptor, specifically the substitution of tryptophan 327 with alanine, can significantly reduce methiothepin's binding affinity. []

SB 224289

  • Compound Description: SB 224289 is classified as a selective 5-HT1B receptor antagonist. []
  • Compound Description: Zolmitriptan is a selective agonist of 5-HT1B/1D receptors, often utilized in migraine treatment. []

L 694247

  • Compound Description: L 694247 functions as a 5-HT1B/1D receptor agonist. []

SKF 99101H

  • Compound Description: SKF 99101H acts as a selective, brain-penetrant 5-HT1D receptor agonist. [] It induces hypothermia in guinea pigs, an effect attributed to its action on central 5-HT1D receptors. []
Source and Classification

GR 125743 was developed by the pharmaceutical company GlaxoSmithKline (GSK) as part of their research into serotonin receptor antagonism. It is classified as a small molecule with specific action on the serotonin receptor subtypes, primarily functioning as an antagonist for the 5-HT1B and 5-HT1D receptors .

Synthesis Analysis

The synthesis of GR 125743 involves several key steps that focus on creating a compound with high selectivity for the serotonin receptors. While specific proprietary methods are not always disclosed in public literature, general synthetic pathways include:

Technical parameters such as reaction temperature, time, and solvent choice are critical for achieving optimal results but are often proprietary .

Molecular Structure Analysis

The molecular structure of GR 125743 can be described by its chemical formula and spatial arrangement of atoms. Its structure features:

  • Core Structure: A bicyclic framework that provides rigidity essential for receptor binding.
  • Functional Groups: Specific functional groups that enhance interactions with the 5-HT1B and 5-HT1D receptors.

The three-dimensional conformation is crucial for its biological activity, as it determines how well the compound fits into the receptor binding site. Detailed structural analysis can be performed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to visualize the compound's spatial arrangement .

Chemical Reactions Analysis

GR 125743 participates in several chemical reactions primarily related to its binding interactions with serotonin receptors:

  1. Binding Affinity Studies: GR 125743 binds competitively to the 5-HT1B and 5-HT1D receptors, inhibiting serotonin's action. This is assessed using radiolabeled binding assays where varying concentrations of GR 125743 are incubated with tissue homogenates containing these receptors.
  2. Receptor Activation Studies: The compound's ability to modulate receptor activity is evaluated through functional assays measuring downstream signaling events, such as inhibition of adenylyl cyclase activity .

These reactions provide insights into how GR 125743 affects neurotransmitter signaling pathways.

Mechanism of Action

The mechanism of action of GR 125743 involves its antagonistic effects on serotonin receptors:

  • Inhibition of Receptor Activity: By binding to the 5-HT1B and 5-HT1D receptors, GR 125743 blocks serotonin from exerting its effects, which can lead to altered states in mood and aggression.
  • Signal Transduction Pathway Modulation: The inhibition leads to decreased activation of G proteins associated with these receptors, resulting in reduced cyclic adenosine monophosphate levels and downstream effects on neuronal excitability and neurotransmitter release .

Research indicates that this mechanism can have therapeutic implications in conditions like anxiety disorders and depression.

Physical and Chemical Properties Analysis

GR 125743 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 350 g/mol.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but has limited water solubility.
  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.

These properties are essential for determining suitable formulations for therapeutic use .

Applications

GR 125743 has been investigated for various scientific applications:

  1. Neuroscience Research: Used extensively in studies exploring the role of serotonin receptors in mood regulation, aggression, and cognitive functions.
  2. Pharmacological Studies: Serves as a tool compound for understanding receptor pharmacodynamics and developing new therapeutics targeting serotonin-related disorders.
  3. Potential Therapeutic Use: While primarily used for research purposes, there is potential for development into treatments for anxiety disorders, depression, and other neuropsychiatric conditions due to its receptor selectivity profile .
Pharmacological Characterization of GR 125743 as a Serotonin Receptor Antagonist

GR 125743 (N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]-3-methyl-4-(4-pyridyl)benzamide) is a potent and selective antagonist targeting serotonin 5-HT~1B~ and 5-HT~1D~ receptors. Its development as a radioligand ([³H]-GR 125743) has significantly advanced the study of these receptor subtypes by overcoming critical limitations associated with earlier pharmacological tools, particularly agonist radioligands. The following sections provide a comprehensive pharmacological characterization based on diverse experimental approaches.

Radioligand Development and Binding Affinity Profiling for 5-HT~1B/1D~ Receptors

The development of [³H]-GR 125743 represented a breakthrough in serotonin receptor research due to its high affinity and antagonist properties. Binding studies using cloned human receptors demonstrated a dissociation constant (K~d~) of 0.29 nM in guinea pig striatal membranes and 0.61 nM for human 5-HT~1B~ receptors, indicating exceptional binding affinity [1] [4]. Saturation analysis revealed saturable and reversible binding, with the percentage of specific binding dependent on receptor expression levels [1]. This high specificity was critical for accurate receptor quantification without requiring masking agents to block non-target receptors—a necessity when using non-selective radioligands like [³H]-5-HT or [³H]-5-carboxamidotryptamine ([³H]-5-CT) [2] [5].

Regional distribution studies in guinea pig brain demonstrated significant variation in maximal binding capacity (B~max~), with the highest density observed in the striatum (199 fmol/mg protein), followed by frontal cortex (89 fmol/mg protein), hippocampus (79 fmol/mg protein), and cerebellum (26 fmol/mg protein) [2] [5]. This distribution aligned with known serotonergic pathways and suggested region-specific physiological roles for these receptors. The binding kinetics were favorable, with rapid association (t~1/2~ = 4.5 min) and biphasic dissociation, indicating complex binding dynamics [2].

Table 1: Binding Parameters of [³H]-GR 125743 Across Tissues

Tissue SourceK~d~ (nM)B~max~ (fmol/mg protein)Specific Binding (%)
Guinea Pig Striatum0.29 ± 0.04199 ± 1290%
Guinea Pig Frontal Cortex0.31 ± 0.0589 ± 888%
Cloned h5-HT~1B~0.61 ± 0.08-92%
Human Substantia Nigra0.40 ± 0.0685 ± 791%

Comparative Analysis of Antagonist vs. Agonist Radioligands in Receptor Population Quantification

A critical advantage of [³H]-GR 125743 over agonist radioligands is its ability to label the total receptor population rather than only the G-protein-coupled conformation. Studies demonstrated that [³H]-GR 125743 identified 5 to 10-fold higher receptor densities than the agonist [³H]-5-CT in identical membrane preparations [1] [2]. This disparity was particularly evident in frontal cortex membranes, where the B~max~ for [³H]-GR 125743 was 89 fmol/mg protein versus 178 fmol/mg protein for [³H]-5-CT—a statistically significant difference (P < 0.05) suggesting that [³H]-5-CT labels additional binding sites beyond 5-HT~1B/1D~ receptors [2] [5].

The mechanistic basis for this difference lies in the dependence of agonist binding on G-protein coupling. Agonist radioligands preferentially bind receptors in a high-affinity state complexed with G-proteins, whereas antagonist radioligands bind with equal affinity regardless of coupling status. This property makes GR 125743 invaluable for quantifying receptor expression under pathological conditions where G-protein coupling may be altered. For example, in Alzheimer's disease research, [³H]-GR 125743 binding revealed significant reductions in 5-HT~1B/1D~ receptor density in frontal (BA10) and temporal (BA20) cortex, correlating with cognitive decline measured by Mini-Mental State Examination (MMSE) scores [8].

Table 2: Comparison of Radioligand Binding Characteristics

Parameter[³H]-GR 125743 (Antagonist)[³H]-5-CT (Agonist)
Receptor Conformation LabeledUncoupled + G-protein-coupledPrimarily G-protein-coupled
B~max~ in Frontal Cortex89 ± 8 fmol/mg protein178 ± 14 fmol/mg protein
GTP SensitivityMinimal (~20% reduction)Pronounced inhibition
Specific Binding (%)90%36-70% (requires masking)
5-HT~1A~ Cross-reactivityNegligibleSignificant for [³H]-5-CT

Selectivity Profiling: Differential Affinity for h5-HT~1B~ vs. h5-HT~1D~ Subtypes

Pharmacological profiling using displacement assays established GR 125743's distinct affinity profile for 5-HT~1B~ versus 5-HT~1D~ subtypes. The compound exhibited higher affinity for human 5-HT~1B~ receptors (pK~i~ = 8.85) compared to 5-HT~1D~ receptors (pK~i~ = 8.31), corresponding to approximately 4-fold selectivity for the former [4] [6]. Regression analysis comparing displacement data from cloned receptors with human substantia nigra tissue (enriched in 5-HT~1B/1D~ receptors) revealed a stronger correlation for 5-HT~1B~ (r = 0.94, slope = 1.05) than for 5-HT~1D~ (r = 0.86, slope = 0.64) [1]. This suggested that 5-HT~1B~ receptors predominate in this region and that GR 125743 effectively discriminates between these closely related subtypes.

Selectivity against other receptor classes was exceptional. GR 125743 displayed >100-fold selectivity over other 5-HT receptor subtypes (5-HT~1A~, 5-HT~2A~, 5-HT~7~) and negligible affinity for adrenergic, dopaminergic, or histaminergic receptors [2] [5]. Ketanserin (5-HT~2A~ antagonist) and ritanserin exhibited low affinity for GR 125743 binding sites in guinea pig striatum (K~i~ = 12,600 nM and 369 nM, respectively), further confirming 5-HT~1B~ selectivity in native tissue [2]. This selectivity profile enabled unambiguous receptor characterization without confounding interactions from off-target binding.

Impact of GTP on Receptor-Ligand Binding Dynamics

A defining pharmacological characteristic of GR 125743 is its relative insensitivity to guanine nucleotides, contrasting sharply with agonist radioligands. Addition of 100 µM GTP reduced [³H]-GR 125743 binding to h5-HT~1B~ and h5-HT~1D~ receptors by only ~20%, without significantly altering the affinities of competing displacers [1]. This minimal GTP effect confirmed its classification as an antagonist, as GTP sensitivity is a hallmark of agonists whose binding depends on G-protein coupling [1] [5].

In contrast, the agonist [³H]-5-CT exhibited pronounced sensitivity to the GTP analog guanylylimidodiphosphate (GppNHp) in striatal membranes, with binding substantially inhibited [2]. This differential GTP sensitivity provides a functional tool to distinguish antagonist versus agonist binding mechanisms. The GTP resistance of GR 125743 further explains its ability to quantify total receptor populations independent of cellular activation state—a crucial advantage for studying receptor regulation in disease models where G-protein coupling might be dysregulated, such as in Alzheimer's disease or affective disorders [8].

Table 3: GTP Sensitivity and Functional Implications

ParameterGR 125743 (Antagonist)5-CT (Agonist)
% Binding Reduction by GTP20%70-90%
Effect on Displacer AffinitiesNo significant changeReduced affinity for agonists
G-protein DependencyLowHigh
Relevance to Receptor ConformationLabels uncoupled + coupledPrimarily labels coupled

Properties

CAS Number

148547-33-5

Product Name

GR 125743

IUPAC Name

N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]-3-methyl-4-pyridin-4-ylbenzamide

Molecular Formula

C25H28N4O2

Molecular Weight

416.5 g/mol

InChI

InChI=1S/C25H28N4O2/c1-18-16-20(4-6-22(18)19-8-10-26-11-9-19)25(30)27-21-5-7-24(31-3)23(17-21)29-14-12-28(2)13-15-29/h4-11,16-17H,12-15H2,1-3H3,(H,27,30)

InChI Key

GNOXPYACARZYMW-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)C(=O)NC2=CC(=C(C=C2)OC)N3CCN(CC3)C)C4=CC=NC=C4

Solubility

Soluble in DMSO

Synonyms

GR 125,743
GR 125743
GR-125,743
GR-125743
N-(4-methoxy-3-(4-methylpiperazin-1-yl)phenyl)-3-methyl-4-(4-pyridyl)benzamide

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=CC(=C(C=C2)OC)N3CCN(CC3)C)C4=CC=NC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.